2-Methylpropyl [(4-methylphenyl)sulfonyl](2-oxo-2-phenylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate is a synthetic organic compound It is characterized by its complex molecular structure, which includes a carbamate group, a sulfonyl group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate amine with a chloroformate or carbamoyl chloride under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate: Lacks the 2-methylpropyl group.
2-methylpropyl N-(benzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate: Lacks the 4-methyl group on the benzene ring.
2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(phenylethyl)carbamate: Lacks the oxo group on the phenylethyl moiety.
Uniqueness
The uniqueness of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H23NO5S |
---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
2-methylpropyl N-(4-methylphenyl)sulfonyl-N-phenacylcarbamate |
InChI |
InChI=1S/C20H23NO5S/c1-15(2)14-26-20(23)21(13-19(22)17-7-5-4-6-8-17)27(24,25)18-11-9-16(3)10-12-18/h4-12,15H,13-14H2,1-3H3 |
InChI-Schlüssel |
CQYLSDPFUYNDAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.